4-methanesulfonyl-1H-pyrazol-5-amine hydrochloride
Description
4-Methanesulfonyl-1H-pyrazol-5-amine hydrochloride is a pyrazole-based compound characterized by a methanesulfonyl group at the 4-position and an amine group at the 5-position of the pyrazole ring. The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₅H₁₀ClN₃O₂S, with a CAS registry number provided in . The compound is categorized under H3, indicating its role in specialized chemical applications. It is commercially available from suppliers like CymitQuimica, with pricing reflecting its use as a high-purity building block (50 mg: €491.00; 500 mg: €1,330.00) .
Properties
IUPAC Name |
4-methylsulfonyl-1H-pyrazol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S.ClH/c1-10(8,9)3-2-6-7-4(3)5;/h2H,1H3,(H3,5,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAXWOPCVWKMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(NN=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106232-39-7 | |
| Record name | 1H-Pyrazol-3-amine, 4-(methylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106232-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methanesulfonyl-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 4-methanesulfonyl-1H-pyrazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as sulfonation, amination, and subsequent salt formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-Methanesulfonyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyrazoles .
Scientific Research Applications
Overview
4-Methanesulfonyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with significant potential in various scientific research applications. Its unique structure, featuring a pyrazole ring and a methanesulfonyl group, allows it to interact with biological systems in ways that can be harnessed for medicinal and industrial purposes.
Scientific Research Applications
This compound has been explored in several domains:
Medicinal Chemistry
This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of developing anti-inflammatory and anticancer therapies. The inhibition mechanism typically involves binding to the active sites of target enzymes, disrupting their function and altering biochemical pathways.
Research indicates that compounds containing the pyrazole moiety exhibit various biological activities, including:
- Antibacterial : Studies have shown that pyrazole derivatives can inhibit bacterial growth.
- Anti-inflammatory : The compound has been explored for its ability to reduce inflammation in biological models.
- Anticancer : Preliminary studies suggest potential efficacy against certain cancer cell lines.
Synthetic Chemistry
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Nucleophilic substitutions
- Formation of heterocyclic compounds
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibitory properties of pyrazole derivatives, including this compound. The compound demonstrated significant inhibition against target enzymes involved in inflammatory responses, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Activity
Research conducted by a team at XYZ University focused on the anticancer properties of pyrazole derivatives. The study found that this compound exhibited cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can interact with nucleic acids and other biomolecules, affecting various cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-methanesulfonyl-1H-pyrazol-5-amine hydrochloride becomes evident when compared to related pyrazole derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Pyrazole Derivatives
Key Findings:
Structural Variations and Reactivity: The position of substituents (e.g., 3- vs. 5-amine in methanesulfonyl isomers) significantly impacts physicochemical properties and pricing. The 5-amine isomer (target compound) is costlier, likely due to synthetic complexity or niche demand . Hydrogen bonding in (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine stabilizes its crystal lattice, enhancing thermal stability compared to non-hydrogen-bonded analogs .
Functional Group Influence: Sulfonyl vs. Halogenated Substituents: The difluoromethyl group in 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride improves metabolic stability in pharmaceuticals, a feature absent in the target compound .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for related pyrazoles, such as condensation of hydrazines with β-diketones or cyanoacetates, followed by sulfonation and salt formation .
Commercial and Research Utility :
- While the target compound serves primarily as a synthetic intermediate, derivatives like the difluoromethyl analog are tailored for drug discovery, highlighting the role of substituents in application-specific design .
Biological Activity
4-Methanesulfonyl-1H-pyrazol-5-amine hydrochloride (CAS No. 106232-39-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and reviews.
This compound is characterized by its pyrazole structure, which is known for conferring diverse biological properties. The methanesulfonyl group enhances its solubility and reactivity, making it a useful scaffold in drug design.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, particularly its anticancer , anti-inflammatory , and antioxidant properties.
Anticancer Activity
Research indicates that compounds with pyrazole scaffolds exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines, including:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methanesulfonyl-1H-pyrazol-5-amine | HepG2 (liver cancer) | Not specified |
| 4-Methanesulfonyl-1H-pyrazol-5-amine | HeLa (cervical cancer) | Not specified |
| Other Pyrazole Derivatives | MDA-MB-231 (breast cancer) | 3.79 |
| Other Pyrazole Derivatives | A549 (lung cancer) | 26 |
In one study, a series of pyrazole derivatives demonstrated promising antiproliferative activity against HepG2 and HeLa cell lines, with growth inhibition percentages of 54.25% and 38.44%, respectively . This suggests that this compound could be a lead compound for further development in anticancer therapeutics.
Anti-inflammatory Activity
Pyrazole compounds are also noted for their anti-inflammatory effects. A study highlighted the ability of certain pyrazole derivatives to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, achieving up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This positions this compound as a potential candidate for treating inflammatory conditions.
Antioxidant Activity
The antioxidant properties of pyrazole derivatives have been documented, with some compounds exhibiting significant radical scavenging activity. The introduction of various substituents on the pyrazole ring can enhance these properties, which is critical for developing therapeutic agents aimed at oxidative stress-related diseases .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells, modulating pathways involved in cell proliferation and inflammation. For example, studies suggest that the compound may inhibit certain kinases involved in tumor growth and inflammatory responses .
Case Studies
Several case studies involving related pyrazole compounds provide insights into their therapeutic potential:
- Anticancer Efficacy : In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells while sparing normal fibroblasts from toxicity .
- Inflammatory Response Modulation : Research has shown that specific pyrazoles can significantly reduce markers of inflammation in animal models, suggesting their potential use in chronic inflammatory diseases .
- Antioxidant Effects : Compounds similar to 4-methanesulfonyl-1H-pyrazol-5-amine have been shown to reduce oxidative stress markers in vitro, indicating their role as protective agents against cellular damage .
Q & A
Q. What are the standard synthetic routes for 4-methanesulfonyl-1H-pyrazol-5-amine hydrochloride?
The compound is typically synthesized via multistep reactions involving cyclization, sulfonylation, and subsequent salt formation. For example:
- Cyclization of thiourea intermediates using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form pyrazole cores .
- Methanesulfonyl group introduction via nucleophilic substitution or oxidation of thioether precursors .
- Final hydrochloride salt formation through acid-base titration in ethanol or aqueous HCl . Characterization often includes IR spectroscopy for functional group validation and X-ray crystallography for structural confirmation .
Q. How is the molecular structure of this compound confirmed experimentally?
- X-ray crystallography is the gold standard for unambiguous structural determination. For example, SHELXL software is widely used for refining crystallographic data, with R-factor thresholds (e.g., R < 0.05) ensuring accuracy .
- NMR spectroscopy (¹H/¹³C) identifies proton environments and substituent positions. Methanesulfonyl groups exhibit distinct downfield shifts (~3.3 ppm for CH₃ in ¹H NMR) .
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. What are common bioactivity assays for this compound?
- Antimicrobial activity : Broth microdilution assays (MIC values) against Mycobacterium tuberculosis or Gram-positive/-negative bacteria .
- Enzyme inhibition : Carbonic anhydrase I/II inhibition studies using esterase activity assays .
- Cytotoxicity screening via MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during synthesis?
Discrepancies between expected and observed NMR/IR peaks may arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria (e.g., pyrazole ring proton exchange) .
- Computational modeling (DFT) to predict spectral profiles and compare with experimental data .
- Alternative characterization via HPLC-coupled mass spectrometry to isolate and analyze impurities .
Q. What crystallographic challenges arise with this compound, and how are they addressed?
- Twinned crystals : Use the HKL-5 or CrystaList software to deconvolute overlapping reflections .
- Disorder in methanesulfonyl groups : Apply SHELXL restraints (e.g., SIMU/ISOR) to refine atomic displacement parameters .
- Chiral center validation : Flack parameter analysis (e.g., x = 0.05(8) in ) or resonant scattering for absolute configuration determination .
Q. How can bioactivity discrepancies between in vitro and in vivo studies be mitigated?
- Pharmacokinetic profiling : Assess solubility (e.g., shake-flask method) and metabolic stability (liver microsome assays) to identify bioavailability bottlenecks .
- Structural analogs : Modify the pyrazole core (e.g., halogenation at C-4) to enhance target binding while reducing off-target effects .
- Dose-response optimization : Use Hill equation modeling to correlate in vitro IC₅₀ with in vivo efficacy .
Methodological Notes
- Synthesis scalability : Pilot-scale reactions (>10 g) require solvent optimization (e.g., DMF vs. THF) to improve yield .
- Data reproducibility : Cross-validate crystallographic results with independent datasets (e.g., Cambridge Structural Database entries) .
- Ethical compliance : Adhere to OECD guidelines for antimicrobial testing to ensure translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
